molecular formula C10H16N2O3 B2950799 Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239763-53-1

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2950799
CAS No.: 1239763-53-1
M. Wt: 212.249
InChI Key: ZLDTXFWGIDMYCH-UHFFFAOYSA-N
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Description

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the 3-position, an isopropoxy group at the 5-position, and a methyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and have garnered significant interest in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may utilize transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and diabetes.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications and effects .

Properties

IUPAC Name

ethyl 1-methyl-5-propan-2-yloxypyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-10(13)8-6-9(12(4)11-8)15-7(2)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDTXFWGIDMYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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